molecular formula C11H14BrNO3S B2884303 5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-2-CARBOXAMIDE CAS No. 1448129-63-2

5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-2-CARBOXAMIDE

Cat. No.: B2884303
CAS No.: 1448129-63-2
M. Wt: 320.2
InChI Key: YQXMVVYLWGBIED-UHFFFAOYSA-N
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Description

5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of a furan derivative, followed by the introduction of the methoxytetrahydrothiophenyl group through a series of nucleophilic substitution reactions. The final step involves the formation of the carboxamide group under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The bromine atom and furan ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-furancarboxamide: Similar structure but lacks the methoxytetrahydrothiophenyl group.

    N-(3-methoxytetrahydrothiophen-3-yl)methyl)furan-2-carboxamide: Similar structure but lacks the bromine atom.

Uniqueness

The uniqueness of 5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-2-CARBOXAMIDE lies in its combined structural features, which provide a unique set of chemical and biological properties. The presence of both the bromine atom and the methoxytetrahydrothiophenyl group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-bromo-N-[(3-methoxythiolan-3-yl)methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c1-15-11(4-5-17-7-11)6-13-10(14)8-2-3-9(12)16-8/h2-3H,4-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXMVVYLWGBIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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